molecular formula C19H17N3O3S B1228736 4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide

4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide

Cat. No. B1228736
M. Wt: 367.4 g/mol
InChI Key: HYRBPEPJMDRFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized derivatives related to your compound of interest and evaluated them for antimicrobial activity against various bacteria and fungi. The compounds demonstrated significant activity, suggesting potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

  • Carbonic Anhydrase Inhibition : Another research synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, similar to your compound, and tested their effects on carbonic anhydrase enzymes. These enzymes play a role in various physiological processes. The compounds showed potent inhibition, indicating potential medicinal applications (Gul et al., 2016).

  • Biological Potential of Hybrid Compounds : A study focusing on sulfonamide hybrid Schiff bases of anthranilic acid, related to your compound, demonstrated significant biological potential. These compounds showed enzyme inhibition against AChE and BChE enzymes and antioxidant properties (Kausar et al., 2019).

  • COX-2 Inhibition for Pain Management : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, structurally related to your compound, identified their potential as cyclooxygenase-2 (COX-2) inhibitors. This suggests applications in pain management and treatment of conditions like arthritis (Hashimoto et al., 2002).

  • Corrosion Inhibition : A novel azopyrazole-benzenesulfonamide derivative was investigated as a corrosion inhibitor for mild steel in acidic environments. This research demonstrates the potential of such compounds in industrial applications to prevent corrosion (Mostfa et al., 2020).

  • Photodynamic Therapy for Cancer : A study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds showed high singlet oxygen quantum yield, making them promising for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

properties

Product Name

4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[(4-hydroxyphenyl)diazenyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H17N3O3S/c1-14-2-12-19(13-3-14)26(24,25)22-17-6-4-15(5-7-17)20-21-16-8-10-18(23)11-9-16/h2-13,22-23H,1H3

InChI Key

HYRBPEPJMDRFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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